![molecular formula C11H10O B1198782 1-Naphthalenemethanol CAS No. 4780-79-4](/img/structure/B1198782.png)
1-Naphthalenemethanol
Overview
Description
Synthesis Analysis
The synthesis of 1-Naphthalenemethanol and its derivatives has been explored through various methods, highlighting the creativity in organic synthesis. For instance, advancements have been made in the synthesis of substituted naphthalene derivatives, focusing on metal-catalyzed reactions and Lewis acid-catalyzed transformations. These strategies have proven effective for constructing complex naphthalene frameworks, demonstrating the compound's synthetic versatility (Mittali Maheshwari & Nazar Hussain, 2023).
Molecular Structure Analysis
The molecular structure of this compound allows for a wide range of chemical reactions and properties. Research on naphthalene derivatives, including naphthalimides, reveals a broad array of interactions at the molecular level, particularly with biological molecules, due to their planar, π-deficient conjugated structure. This feature enables these derivatives to exhibit extensive potential in medicinal applications, as they can interact with a variety of biological targets through noncovalent bonds (Huo-Hui Gong et al., 2016).
Chemical Reactions and Properties
This compound undergoes a range of chemical reactions, underpinned by its naphthalene core. The compound's chemical properties, such as reactivity towards nucleophilic and electrophilic substitutions, are crucial for its functionalization and application in organic synthesis. The diversity of chemical reactions it participates in makes this compound a valuable intermediate in the synthesis of more complex organic molecules.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in various applications, including material science and pharmaceuticals. Understanding the physical properties is crucial for designing synthesis and purification processes.
Chemical Properties Analysis
This compound's chemical properties, including acidity, basicity, and reactivity towards different reagents, define its role in synthetic pathways. The compound's ability to undergo oxidation, reduction, and various addition reactions expands its utility in organic synthesis, enabling the creation of a wide range of derivatives with varied functional groups.
Scientific Research Applications
Photochemistry : 1-Naphthalenemethanol derivatives, such as 2-hydroxy-1-naphthalenemethanol, are used in photochemical studies. These compounds can undergo efficient dehydration upon irradiation, forming naphthoquinone methides. These reactive intermediates can be intercepted by various nucleophiles, leading to potential applications in photochemical synthesis (Arumugam & Popik, 2009).
Organic Chemistry Education : In educational settings, this compound is produced through the solvent-free Cannizzaro reaction. This reaction provides a practical and environmentally friendly approach for teaching organic chemistry, highlighting the compound's relevance in academic laboratories (Esteb et al., 2004).
Antimalarial Research : Derivatives of this compound have been synthesized and tested for antimalarial activity. Some compounds showed significant activity against Plasmodium berghei in mice, suggesting potential applications in developing new antimalarial drugs (Gillespie et al., 1975).
Environmental Science : The compound's derivatives, like 1-naphthol, exhibit distinct sorption characteristics on biochars. These properties are essential for understanding and potentially treating environmental pollution involving naphthalene and its derivatives (Wang et al., 2017).
Spectroscopy and Chiral Discrimination : this compound derivatives are used in spectroscopy to study intermolecular chiral discrimination. This application is vital in understanding the interactions of chiral molecules, with implications in pharmaceuticals and materials science (Al-Rabaa et al., 1995).
Medicinal Chemistry and Drug Development : Naphthalene diimides, which can be derived from this compound, are used in various applications, including supramolecular chemistry, sensors, catalysis, and potential medicinal applications. Their versatility in chemical synthesis and interactions make them valuable in developing novel pharmaceuticals and materials (Kobaisi et al., 2016).
Mechanism of Action
Target of Action
1-Naphthalenemethanol is a natural compound extracted from the root bark of Annona senegalensis . It has been identified to have antibacterial activity , suggesting that its primary targets are likely bacterial cells.
Result of Action
The primary result of this compound’s action is its antibacterial effect By interacting with bacterial cells, it can inhibit their growth or kill them outright
properties
IUPAC Name |
naphthalen-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNHHSDYFYZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197295 | |
Record name | 1-Hydroxymethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4780-79-4 | |
Record name | 1-Naphthalenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4780-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxymethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004780794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NAPHTHALENEMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxymethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2MEJ1Q34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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